2-Chloro-4-(pyridin-3-ylmethoxy)pyridine
Description
General Significance of Pyridine (B92270) Scaffolds in Modern Medicinal Chemistry and Chemical Biology Research
The pyridine scaffold, a nitrogen-containing heterocycle, holds a position of paramount importance in the fields of medicinal chemistry and chemical biology. nih.govfrontiersin.org This "privileged structure" is a fundamental component in a vast array of FDA-approved drugs and naturally occurring bioactive compounds. nih.govchemsrc.com Its prevalence is attributed to several key factors, including its ability to enhance the solubility and bioavailability of less soluble molecules due to its polar and ionizable nature. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.
Furthermore, the pyridine ring is an isostere of benzene, allowing it to mimic phenyl groups in drug candidates while introducing unique electronic properties and potential for metabolic alterations. nih.gov This versatility has led to the incorporation of pyridine moieties into drugs for a wide spectrum of diseases, including neurodegenerative disorders, cancers, and infectious diseases. frontiersin.orgnih.gov The adaptability of the pyridine scaffold as a reactant and a starting material for structural modifications further solidifies its significance in the discovery and development of novel therapeutic agents. nih.gov
Structural Classification and Research Relevance of Pyridylmethoxy and Chloro-Substituted Pyridine Derivatives
Within the broad family of pyridine derivatives, those featuring pyridylmethoxy and chloro-substitutions represent classes of significant research interest. Chloro-substituted pyridines are vital intermediates in the synthesis of pharmaceuticals and agrochemicals. scispace.comgoogle.com The chlorine atom serves as a versatile functional handle, enabling a variety of nucleophilic substitution reactions to introduce further complexity and modulate the biological activity of the molecule. scispace.com The position of the chlorine atom on the pyridine ring can significantly influence the compound's reactivity and its subsequent application in drug design.
The pyridylmethoxy group, which consists of a pyridine ring linked to another scaffold via a methylene (B1212753) ether linkage (-CH₂-O-), is another key structural motif. This linker provides a degree of conformational flexibility, allowing the pyridine ring to orient itself effectively within a biological target's binding site. The pyridylmethoxy moiety is found in a number of advanced drug candidates and research compounds, where it often plays a critical role in defining the molecule's pharmacological profile.
Rationale for Dedicated Academic Inquiry into 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine and Related Structural Analogues
The specific compound, this compound, combines the key features of both chloro-substituted and pyridylmethoxy pyridine derivatives. This unique combination makes it a compound of considerable academic and industrial interest. The rationale for a dedicated inquiry into this molecule and its analogues stems from its potential as a crucial building block in the synthesis of more complex, biologically active molecules.
A prime example of its utility is in the synthesis of advanced neuroimaging agents. For instance, the core structure of this compound is embedded within precursors for PET (Positron Emission Tomography) radiotracers designed to image mitochondrial complex I (MC-I) in the brain. googleapis.comguidechem.comfrontiersin.org Dysfunction of MC-I is implicated in neurodegenerative diseases such as Parkinson's disease. googleapis.comguidechem.comfrontiersin.org The synthesis of these PET probes highlights the role of this compound as a key intermediate, where the chloro-substituent allows for further chemical modification and the pyridylmethoxy group is integral to the final structure's interaction with its biological target.
Therefore, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for the development of new therapeutics and diagnostic tools. Its structural analogues are also of great interest, as modifications to the substitution pattern on either pyridine ring could lead to compounds with altered biological activities and physicochemical properties, opening up new avenues for drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-4-(pyridin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9ClN2O/c12-11-6-10(3-5-14-11)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
InChI Key |
IGGLWUMZLSJQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Retrosynthetic Pathways for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine
A logical retrosynthetic analysis of this compound primarily involves the disconnection of the ether bond (C-O bond), which is the key linkage connecting the two pyridine (B92270) rings. This leads to two principal precursor molecules: a nucleophilic pyridine derivative and an electrophilic pyridine derivative.
Scheme 1: Primary Retrosynthetic Disconnection

Disconnection A (C-O bond): This is the most straightforward approach, breaking the ether linkage to yield 2-chloro-4-hydroxypyridine (B96057) and 3-(halomethyl)pyridine (where X is a suitable leaving group such as Cl, Br, or a sulfonate ester). This strategy relies on a nucleophilic substitution reaction, such as the Williamson ether synthesis.
Alternative Disconnection: An alternative, though less common, disconnection could involve a C-C bond-forming reaction to construct one of the pyridine rings, followed by the ether linkage formation. However, the C-O disconnection is generally more efficient for this class of compounds.
Established Synthetic Routes for Pyridine Ether Linkages
The formation of the pyridine ether linkage is the cornerstone of the synthesis of this compound. Several established methods can be employed for this transformation.
Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers, including pyridine ethers. In this approach, a nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group. For the synthesis of the target molecule, this would involve the reaction of 3-pyridylmethanol (or its corresponding alkoxide) with a suitably activated 2-chloropyridine (B119429) derivative.
The reactivity of halopyridines towards SNAr is influenced by the position of the halogen and the presence of other substituents. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions. organic-chemistry.org
Table 1: Regioselectivity in SNAr Reactions of Dichloropyrimidines
| Substituent at C-6 | Predominant Site of Nucleophilic Attack |
| Hydrogen | C-4 |
| Electron-donating group (e.g., OMe, NHMe) | C-2 |
Data compiled from studies on dichloropyrimidines, which offer insights into the electronic effects governing regioselectivity in related heterocyclic systems. baranlab.org
In the context of synthesizing this compound, if starting from 2,4-dichloropyridine, the reaction with 3-pyridylmethanol would likely favor substitution at the more activated 4-position. acs.org
The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl or aryl halide.
For the synthesis of this compound, this would entail the reaction of the sodium or potassium salt of 2-chloro-4-hydroxypyridine with 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The 3-(halomethyl)pyridine can be prepared from 3-pyridylmethanol by treatment with a halogenating agent such as thionyl chloride or phosphorus tribromide. researchgate.net
Table 2: Synthesis of 3-Pyridylmethanol from Nicotinic Acid Derivatives
| Starting Material | Reducing Agent | Solvent | Yield (%) |
| Methyl nicotinate | NaBH4-MeOH | THF | High |
| Ethyl nicotinate | Not specified | Not specified | Not specified |
| 3-Cyanopyridine | Pd/C, H2 | Not specified | Not specified |
This table summarizes various reported methods for the synthesis of a key precursor. wikipedia.orgthieme-connect.com
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings, allowing for the introduction of a wide range of substituents. While not directly forming the ether linkage in the primary proposed retrosynthetic pathway, these reactions are crucial for synthesizing more complex analogues or for the synthesis of the precursors themselves.
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halide or triflate. It is particularly useful for forming C-C bonds. For instance, 2-chloropyridines can be coupled with arylboronic acids to yield 2-arylpyridines. thieme-connect.comacs.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for introducing alkynyl groups onto a pyridine ring. nih.govwikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. It has been successfully applied to the amination of chloropyridines. researchgate.netwikipedia.orgnih.govlibretexts.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halopyridines
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki | 2-Chloropyridine | Phenylboronic acid | Pd(PPh3)4 | 2-Phenylpyridine |
| Suzuki | 4-Chloropyridine | Arylboronic acid | Pd(PPh3)4 | 4-Arylpyridine |
| Buchwald-Hartwig | 2-Bromopyridine | Volatile amines | Not specified | 2-Aminopyridines |
| Sonogashira | 3-Halogen-2-aminopyridines | Terminal alkynes | Pd(CF3COO)2/PPh3/CuI | 2-Amino-3-alkynylpyridines |
This table provides an overview of the versatility of palladium-catalyzed reactions for pyridine functionalization. thieme-connect.comnih.govscirp.org
Condensation and Cyclization Approaches in the Synthesis of Related Pyridine Frameworks
The synthesis of the pyridine rings themselves can be achieved through various condensation and cyclization reactions. These methods are fundamental for preparing the substituted pyridine precursors required for the synthesis of this compound.
Hantzsch Pyridine Synthesis: This is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate). acs.orgwikipedia.orgchemtube3d.comorganic-chemistry.org The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine. This method is highly versatile for the synthesis of symmetrically substituted pyridines.
Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to substituted pyridines from enamines and α,β-unsaturated ketones. acsgcipr.org
Guareschi-Thorpe Reaction: This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to produce a 2-pyridone. acsgcipr.org
Kröhnke Pyridine Synthesis: This method utilizes pyridinium (B92312) salts as key intermediates for the synthesis of a variety of substituted pyridines. acsgcipr.org
Table 4: Overview of Named Reactions for Pyridine Synthesis
| Reaction Name | Key Reactants | Product Type |
| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia | Symmetrically substituted pyridines |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Substituted pyridines |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl | 2-Pyridones |
| Kröhnke Synthesis | Pyridinium ylides, α,β-unsaturated carbonyls | Polysubstituted pyridines |
This table highlights some of the classical and widely used methods for constructing the pyridine ring. wikipedia.orgacsgcipr.org
Stereoselective Synthesis and Chiral Resolution Techniques for Analogues
While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, particularly for applications in medicinal chemistry. This can be achieved through stereoselective synthesis or by the resolution of racemic mixtures.
Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols. For example, the enantioselective acetylation of 1-(2-pyridyl)ethanols using Candida antarctica lipase (B570770) (CAL) can provide access to enantiomerically enriched alcohols and acetates. acs.orgresearchgate.net
Asymmetric Synthesis: The use of chiral catalysts can facilitate the enantioselective synthesis of pyridine derivatives. For instance, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to prepare chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.org Another approach involves the dearomatization of pyridines to generate chiral piperidines. nih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the separation of enantiomers. This method has been used for the resolution of diastereomeric mixtures of 1,4-dihydropyridine (B1200194) derivatives. nih.gov
Diastereomeric Salt Formation: The resolution of racemic carboxylic acids or amines can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. google.com
Table 5: Methods for Accessing Chiral Pyridine Derivatives
| Method | Description | Example Application |
| Enzymatic Resolution | Lipase-catalyzed enantioselective acylation of racemic alcohols. | Resolution of 1-(2-pyridyl)ethanols. |
| Asymmetric Catalysis | Transition metal-catalyzed reactions using chiral ligands. | Asymmetric hydrogenation of quinolines. |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Resolution of 1,4-dihydropyridine diastereomers. |
| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts with a chiral resolving agent. | Resolution of 1H-pyridin[3,4-b]indole-3-carboxylates. |
This table summarizes key techniques for the preparation of enantiomerically enriched pyridine-containing compounds. acs.orgrsc.orgnih.govgoogle.com
Exploration of Structure Diversification for Research Compound Libraries
The strategic diversification of the this compound scaffold is a critical step in the generation of research compound libraries. This process aims to systematically modify the core structure to explore the chemical space and identify derivatives with improved potency, selectivity, and other pharmacologically relevant properties. The diversification strategy for this scaffold can be logically divided into modifications of its three primary components: the 2-chloropyridine ring, the central ether linkage, and the 3-pyridylmethoxy moiety.
Diversification of the 2-Chloropyridine Ring
The 2-chloropyridine ring offers multiple avenues for structural modification to probe structure-activity relationships (SAR). The chlorine atom at the 2-position is a key handle for introducing a variety of substituents.
Substitution of the Chlorine Atom: The chloro group can be displaced by various nucleophiles to introduce a range of functionalities. For instance, reaction with amines can yield a library of 2-amino-pyridine derivatives. Different alkyl and aryl amines can be employed to modulate lipophilicity and introduce diverse steric and electronic features. Similarly, reaction with thiols can provide 2-thioether analogs, while Suzuki or Stille coupling reactions can be used to introduce a variety of aryl or heteroaryl groups, expanding the aromatic system of the molecule.
Modification of Other Positions on the Pyridine Ring: The hydrogen atoms at the 3-, 5-, and 6-positions of the 2-chloropyridine ring are also amenable to substitution. Electrophilic aromatic substitution reactions, although potentially challenging due to the electron-deficient nature of the pyridine ring, can be employed to introduce groups like nitro or halogen atoms, which can then be further functionalized. For example, a nitro group can be reduced to an amine and then acylated or alkylated to generate a diverse set of amides and amines.
A representative table of potential modifications on the 2-chloropyridine ring is presented below:
| Position | Current Substituent | Potential Modifications | Rationale for Modification |
| 2 | -Cl | -NHR, -SR, -Aryl, -Heteroaryl | Explore interactions at this vector, modulate solubility and electronic properties. |
| 3 | -H | -NO2, -NH2, -NHCOR, -Br | Introduce new functional groups for further derivatization. |
| 5 | -H | -F, -Cl, -Br, -CH3 | Modulate electronic properties and metabolic stability. |
| 6 | -H | -F, -Cl, -Br, -CH3 | Modulate electronic properties and metabolic stability. |
Modification of the Ether Linkage
Introduction of Spacers: The length and rigidity of the linker between the two pyridine rings can be altered by introducing different spacer units. For example, replacing the simple methylene (B1212753) group (-CH2-) with longer alkyl chains, incorporating cyclic structures like cyclopropane (B1198618) or cyclobutane, or introducing unsaturation can systematically probe the optimal distance and orientation between the two aromatic systems.
The following table summarizes potential modifications to the ether linkage:
| Linkage Component | Current Form | Potential Modifications | Rationale for Modification |
| Central Atom | -O- | -S-, -NH-, -NR-, -SO2-, -CONH- | Evaluate the importance of the ether oxygen for activity and alter physicochemical properties. |
| Spacer | -CH2- | -(CH2)n-, -CH(R)-, Cyclopropyl | Modulate the distance and relative orientation of the two pyridine rings. |
Diversification of the 3-Pyridylmethoxy Moiety
The 3-pyridylmethoxy portion of the molecule provides another key area for diversification, allowing for the exploration of interactions with the target protein.
Substitution on the Pyridine Ring: Similar to the 2-chloropyridine ring, the hydrogen atoms on the 3-pyridyl ring can be substituted with a variety of small functional groups. Halogens (F, Cl, Br), alkyl groups (e.g., methyl, ethyl), and electron-withdrawing or electron-donating groups can be introduced to fine-tune the electronic properties and steric profile of this part of the molecule. These modifications can influence the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor.
Bioisosteric Replacement of the Pyridine Ring: The entire pyridine ring can be replaced with other aromatic or heteroaromatic systems to explore a wider range of chemical space. Potential bioisosteres for a pyridine ring include phenyl, pyrimidine (B1678525), pyrazine, or even non-aromatic cyclic amines like piperidine. This strategy can lead to the discovery of novel scaffolds with potentially different intellectual property landscapes.
A summary of diversification strategies for the 3-pyridylmethoxy moiety is provided in the table below:
| Moiety Component | Current Form | Potential Modifications | Rationale for Modification |
| Attachment Position | 3-pyridyl | 2-pyridyl, 4-pyridyl | Alter the vector of the pyridine nitrogen and overall molecular shape. |
| Ring Substitution | Unsubstituted | -F, -Cl, -CH3, -OCH3 at various positions | Modulate electronics, pKa, and steric interactions. |
| Ring System | Pyridine | Phenyl, Pyrimidine, Pyrazine, Piperidine | Explore novel chemical space and identify new active scaffolds. |
By systematically applying these derivatization strategies, a large and diverse library of compounds based on the this compound scaffold can be generated. The subsequent screening of this library can provide valuable structure-activity relationship data, guiding the design of more potent and selective compounds for various research applications.
Spectroscopic and Structural Elucidation in Chemical Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. Through the application of ¹H-NMR and ¹³C-NMR, chemists can map the carbon-hydrogen framework of a molecule, providing insights into the connectivity and chemical environment of each atom.
For a compound like 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, ¹H-NMR spectroscopy would be expected to reveal distinct signals for the protons on both the pyridine (B92270) and pyridinylmethoxy rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the number of protons and their neighboring atoms.
Similarly, ¹³C-NMR spectroscopy would identify all non-equivalent carbon atoms within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| Protons on 2-chloropyridine (B119429) ring | 6.8 - 8.5 | 110 - 165 |
| Methylene (B1212753) protons (-CH₂-) | 4.5 - 5.5 | 60 - 75 |
| Protons on pyridin-3-yl ring | 7.2 - 8.7 | 120 - 155 |
Note: These are estimated ranges and actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis (e.g., LC/MS/MS, GC-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used.
In the analysis of this compound, mass spectrometry would confirm the molecular weight of 222.65 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula, C₁₁H₉ClN₂O.
Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern offers a "fingerprint" of the molecule, providing evidence for its structural components, such as the cleavage of the ether linkage or fragmentation of the pyridine rings.
Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Conformation
Should a suitable single crystal of this compound be obtained, XRD analysis would reveal the planar nature of the pyridine rings and the spatial orientation of the pyridinylmethoxy substituent relative to the 2-chloropyridine core. This information is crucial for understanding intermolecular interactions in the solid state, such as stacking or hydrogen bonding.
Chromatographic Methods for Purity Assessment and Isolation of Research Compounds (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.
For this compound, a reversed-phase HPLC method would likely be developed to separate it from any starting materials or byproducts. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). Purity would be assessed by the presence of a single, sharp peak in the chromatogram.
TLC provides a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The retardation factor (Rf) value of the compound is a key parameter in TLC analysis.
Investigations into Biological Activities and Molecular Mechanisms in Preclinical Research Models
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) by Pyridine (B92270) Analogues
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. nih.gov The modulation of these receptors by external ligands can have significant effects on various physiological processes. Research into pyridine analogues has revealed their potential to interact with nAChRs, suggesting a possible avenue for therapeutic intervention in conditions where these receptors are implicated, such as nicotine (B1678760) addiction and certain neurological disorders. nih.govnih.gov
In vitro binding assays are fundamental in determining the affinity of a ligand for its receptor. Studies on a series of halogenated 3-(2(S)-azetidinylmethoxy)pyridine analogues have provided valuable data on their binding to nAChRs in rat brain membranes. These studies, utilizing competition binding assays with (±)-[³H]epibatidine, have demonstrated that the position and nature of the halogen substituent on the pyridine ring significantly influence binding affinity.
For instance, analogues with halogen substitutions at the 5 or 6-position of the pyridyl fragment, as well as the 2-fluoro analogue, exhibit subnanomolar affinity for nAChRs. acs.org In contrast, analogues with bulkier halogens like chloro, bromo, or iodo at the 2-position show a marked decrease in binding affinity. acs.org This suggests that steric hindrance at the 2-position of the pyridine ring is detrimental to receptor binding. The high-affinity analogues may serve as valuable pharmacological probes for studying nAChRs. acs.org
Table 1: In Vitro nAChR Binding Affinities of Halogenated 3-(2(S)-azetidinylmethoxy)pyridine Analogues
| Compound | Substituent Position | Halogen | Kᵢ (pM) |
|---|---|---|---|
| Analogue 1 | 2 | Fluoro | Subnanomolar |
| Analogue 2 | 2 | Chloro | Lower Affinity |
| Analogue 3 | 2 | Bromo | Lower Affinity |
| Analogue 4 | 2 | Iodo | Lower Affinity |
| Analogue 5 | 5 | Various Halogens | 11 - 210 |
| Analogue 6 | 6 | Various Halogens | 11 - 210 |
Note: This table is interactive. You can sort the columns by clicking on the headers.
The interaction between a ligand and its receptor is a complex process governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. For nicotinic agonists, a key interaction is the cation-π interaction between the cationic nitrogen of the ligand and a conserved tryptophan residue in the receptor's binding site. nih.gov Additionally, hydrogen bonding plays a crucial role in stabilizing the ligand-receptor complex. nih.govresearchgate.net
The three-dimensional shape, or conformation, of both the ligand and the receptor is a critical determinant of their interaction. nih.gov Proteins are not static entities; they possess inherent flexibility that is often essential for their function, including ligand binding. nih.gov The conformational dynamics of the ligand and the receptor can significantly influence the recognition process. nih.gov
Quantum chemical calculations, such as AM1, have been employed to study the low-energy stable conformers of pyridine analogues. acs.org These studies have shown that bulky substituents at the 2-position of the pyridine ring can induce notable changes in the molecule's geometry. acs.org High-affinity ligands often exhibit a tight superposition of their low-energy conformers with that of potent agonists like (+)-epibatidine. acs.org This suggests that a pre-organized conformation that fits well into the receptor's binding pocket is advantageous for high-affinity binding. The local conformational flexibility of the receptor, particularly in the loop regions that form the binding site, also plays a significant role in accommodating the ligand and facilitating the binding event. nih.gov
Enzyme Inhibition Profiling
In addition to interacting with receptors, small molecules can exert their biological effects by inhibiting the activity of enzymes. The investigation of a compound's enzyme inhibition profile is a key component of its preclinical characterization.
Lysine (B10760008) Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). nih.govnih.gov The dysregulation of LSD1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. nih.govplos.org
Research into 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds has identified them as potent inhibitors of LSD1. nih.govnih.gov These compounds have shown the ability to increase cellular H3K4 methylation and inhibit the proliferation of various cancer cell lines. nih.gov The development of selective LSD1 inhibitors is of great interest for cancer therapy. plos.org
Enzyme kinetic studies are performed to understand the mechanism by which a compound inhibits an enzyme. For the 3-(piperidin-4-ylmethoxy)pyridine class of LSD1 inhibitors, these studies have revealed that they act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov This means that the inhibitor binds to the same active site as the substrate, preventing the enzyme from carrying out its demethylation function.
These inhibitors are reversible, which can be an advantageous property in drug design. nih.gov The potency of these compounds has been demonstrated by their low nanomolar Kᵢ values. nih.gov Furthermore, these compounds have exhibited high selectivity for LSD1 over related monoamine oxidases A and B (MAO-A and MAO-B), which is a desirable feature to minimize off-target effects. nih.gov
Table 2: LSD1 Inhibition by 3-(piperidin-4-ylmethoxy)pyridine Analogues
| Compound | LSD1 Kᵢ (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
|---|---|---|---|
| Compound 5 | 29 | >160-fold | >160-fold |
| Compound 16 | Data not available | >160-fold | >160-fold |
| Compound 17 | Data not available | >160-fold | >160-fold |
| Compound 22 | Data not available | >160-fold | >160-fold |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Lysine Specific Demethylase 1 (LSD1) Inhibition Studies
Computational Elucidation of Putative Binding Modes
Computational studies, such as molecular dynamics simulations, have been employed to elucidate the binding interactions between pyridine-based compounds and their protein targets. For instance, in silico models have been developed to understand the atomistic interactions between imidazole[1,5-a]pyridine derivatives and the Epidermal Growth Factor Receptor (EGFR) protein. nih.gov These simulations help in determining the absolute binding free energies and identifying key interactions. nih.gov
Such computational protocols can analyze crucial factors for potent inhibition, like the distance between the compound and key amino acid residues within the ATP binding site of the EGFR tyrosine kinase domain. nih.gov For example, a short distance to the T790 residue is considered a predictor of good inhibitory activity against EGFR. nih.gov Theoretical studies have promoted certain imidazole[1,5-a]pyridine derivatives as promising inhibitors for further clinical evaluation based on these computational insights. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by Related Compounds
The pyridine and pyrimidine (B1678525) scaffolds are recognized as important pharmacophores in the development of EGFR kinase inhibitors. nih.govresearchgate.net EGFR, a member of the tyrosine kinase family, plays a crucial role in cellular processes like proliferation and differentiation, and its dysregulation is implicated in cancer. nih.gov Several approved EGFR inhibitors, such as gefitinib, erlotinib, and osimertinib, feature these heterocyclic systems. nih.govmdpi.com
Research has led to the synthesis of various pyridine-containing derivatives with potent EGFR inhibitory activity. For example, a novel series of 2-amino-4-(1,2,4-triazol)pyridine derivatives were designed as potent EGFR inhibitors. nih.gov One compound from this series, 10c , demonstrated significant inhibitory activity against the EGFRL858R/T790M mutant. nih.gov Another compound, 10j , showed potent inhibition of the glioblastoma-associated U87-EGFRvⅢ cell line. nih.gov
Similarly, furanopyrimidine-based derivatives incorporating a pyridine ring have been developed as mutant-selective EGFR inhibitors. acs.org Replacing a phenyl ring with a more hydrophilic pyridine ring in these compounds resulted in potent and selective inhibition of EGFRL858R/T790M. acs.org
Analysis of Irreversible Binding Characteristics
Irreversible inhibitors of EGFR typically form a covalent bond with a specific cysteine residue (Cys797) in the ATP binding site of the kinase. acs.orgfigshare.com This mode of action can lead to prolonged inhibition and is a strategy employed by several clinically approved drugs like afatinib (B358) and osimertinib. nih.govacs.org
A compound structurally related to 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) , was discovered as a novel irreversible EGFR mutant kinase inhibitor. acs.orgfigshare.comnih.gov X-ray crystallography revealed that this class of inhibitors forms a covalent bond with Cys797, stabilizing a distinct inactive conformation of EGFR. acs.orgfigshare.comnih.gov This compound potently inhibited EGFR primary mutants (L858R, del19) and the drug-resistant T790M mutant. acs.orgnih.gov
The design of such irreversible inhibitors often incorporates a Michael acceptor group, like an acrylamide (B121943) moiety, which reacts with the cysteine residue. acs.org The development of irreversible inhibitors is a key strategy to overcome resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). acs.org
Kinase Selectivity Assessment in Research Assays
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity. Kinase selectivity is often assessed using large-scale screening panels that test the compound against hundreds of different kinases.
For example, CHMFL-EGFR-202 was evaluated in a KINOMEscan assay against 468 kinases and mutants, where it displayed a high degree of selectivity with an S score (1) of 0.02. acs.orgnih.gov Notably, it did not show significant activity against insulin (B600854) receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R) kinases. acs.orgnih.gov
Similarly, pyrrolotriazine-based dual EGFR/HER2 inhibitors have been developed with high selectivity for EGFR-dependent cancer cell lines. researchgate.net The design of these compounds often involves modifications to target the specific back pocket of the kinase, leading to enhanced selectivity. researchgate.net The development of inhibitors that are selective for mutant forms of EGFR over the wild-type (WT) is a major goal in cancer therapy to improve the therapeutic window. acs.org For instance, certain furanopyrimidine derivatives showed a 7.6 to 8.7-fold selectivity for mutant EGFR over EGFRWT. acs.org
| Compound | Target | Activity (IC50) | Selectivity over EGFRWT | Reference |
|---|---|---|---|---|
| CHMFL-EGFR-202 | EGFRL858R/T790M | Potent Inhibition | High (S score(1)=0.02 in panel) | acs.orgnih.gov |
| Compound 10c | EGFRL858R/T790M | Significant Inhibition | Not specified | nih.gov |
| Compound 57 (Furanopyrimidine) | Mutant EGFR | 10 nM | 7.6-fold | acs.org |
| Compound 58 (Furanopyrimidine) | Mutant EGFR | 9 nM | 8.7-fold | acs.org |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Research
The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel involved in pain sensation. nih.govnih.gov The pharmacological blockade of TRPV1 is a promising strategy for developing novel analgesics. nih.gov
Research into TRPV1 antagonists has explored various chemical scaffolds, including those containing pyridine rings. A series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were investigated as human TRPV1 antagonists. nih.govewha.ac.krresearchgate.net Within this series, compound 24S showed stereospecific and excellent antagonism of capsaicin-induced TRPV1 activation with a Ki of 0.4 nM. nih.govewha.ac.kr It also demonstrated strong anti-allodynic activity in a rat neuropathic pain model. nih.govewha.ac.kr Docking analyses have been performed to understand the binding mode of these antagonists with the TRPV1 receptor. nih.gov
Antimicrobial and Antiviral Activity Investigations in Experimental Systems
Pyridine and its derivatives are recognized for their broad spectrum of antimicrobial and antiviral activities. nih.govmdpi.com
In terms of antibacterial activity, new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives have been synthesized and evaluated. researchgate.net Some of these compounds exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Similarly, 2,4-disubstituted pyridine derivatives have shown effectiveness against intracellular and biofilm-forming tubercle bacilli (Mycobacterium tuberculosis). frontiersin.org Other studies have reported the synthesis of various nicotinonitrile derivatives containing pyridine rings with good activity against bacteria such as B. megaterium, S. aureus, and E. coli. researchgate.networldnewsnaturalsciences.com
Regarding antiviral activity, certain acylhydrazone compounds have been screened against a panel of viruses, including herpes simplex virus (HSV) and vaccinia virus. nih.gov One acylhydrazone with a high affinity for Cu(II) ions showed the best antiviral activity against HSV-1 and vaccinia virus, with an EC50 of approximately 1.5 µM. nih.gov The antiviral properties of pyridine compounds are a key area of ongoing research, especially in the context of emerging viral threats. nih.gov
| Compound Type | Target Organisms | Observed Activity | Reference |
|---|---|---|---|
| 2-amino-4-chloropyridine Schiff bases | Gram-positive and Gram-negative bacteria | Significant biological activity | researchgate.net |
| 2,4-disubstituted pyridine derivatives | Mycobacterium tuberculosis | Effective against intracellular and biofilm forms | frontiersin.org |
| Nicotinonitrile derivatives | B. megaterium, S. aureus, E. coli | Good antibacterial activity | researchgate.networldnewsnaturalsciences.com |
| Acylhydrazones | Herpes simplex virus-1, Vaccinia virus | EC50 ~ 1.5 µM | nih.gov |
In Vitro Antimicrobial Potency Against Reference Strains
No studies detailing the in vitro antimicrobial activity of “this compound” against any reference bacterial or fungal strains were identified.
Mechanistic Hypotheses for Anti-infective Action (e.g., enzyme inhibition)
There is no available research proposing or investigating the potential mechanisms of anti-infective action for this compound, including any studies on enzyme inhibition.
Exploration of Receptor Modulation (e.g., Metabotropic Glutamate Receptor 5)
The interaction or modulatory effects of “this compound” on the Metabotropic Glutamate Receptor 5, or any other receptor, have not been reported in the accessible scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Position and Electronic Nature on Biological Efficacy and Selectivity
The biological activity of pyridine-containing compounds is profoundly influenced by the position and electronic characteristics (i.e., electron-donating or electron-withdrawing nature) of substituents on the pyridine (B92270) rings. nih.gov Altering these features can dramatically affect a molecule's affinity for its target, its efficacy, and its selectivity over other related targets.
Research into pyridine derivatives has consistently shown that the introduction of various functional groups can modulate biological outcomes. For instance, in a study of 2'-pyridine ring substituted epibatidine (B1211577) analogs, the nature of the substituent significantly impacted binding affinity and functional potency at neuronal nicotinic receptors. researchgate.net Halogen substituents such as fluoro and bromo, as well as amino and norchloro groups, were shown to confer varying degrees of selectivity for β2- versus β4-containing receptor subtypes. researchgate.net The electronic properties of these substituents play a crucial role; electron-withdrawing groups can alter the electron density of the pyridine ring, influencing its ability to form key interactions, such as hydrogen bonds or π-stacking, with the target protein. nih.gov Conversely, electron-donating groups can enhance electron density, which may be favorable for other types of interactions. nih.gov
| Substituent on Pyridine Ring | Effect on Receptor Selectivity | Relative Efficacy Profile |
|---|---|---|
| Bromo | 4- to 55-fold greater affinity for β2- vs. β4-containing receptors | Modestly greater efficacy at α4β4 vs. α4β2 receptors |
| Fluoro | 52- to 875-fold greater affinity for β2- vs. β4-containing receptors | 3-fold greater efficacy at α4β4 vs. α4β2 and α3β4 receptors |
| Norchloro | 114- to 3500-fold greater affinity for β2- vs. β4-containing receptors | 2-fold greater efficacy at α4β2 and α4β4 vs. α3β4 receptors |
| Amino | 10- to 115-fold greater affinity for β2- vs. β4-containing receptors | 3-fold greater efficacy at α3β4 vs. α4β2 receptors |
Table 1. Effects of different substituents on the selectivity and efficacy of epibatidine analogs at neuronal nicotinic receptors. Data sourced from a study on 2'-pyridine ring substituted analogs. researchgate.net
Role of Core Pyridine Scaffold Modifications on Ligand-Target Interactions
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to participate in diverse non-covalent interactions with biological targets. nih.govnih.gov Modifications to this core structure are a key strategy for optimizing ligand-target interactions and improving drug-like properties.
One common modification strategy is "scaffold hopping," where the pyridine core is replaced with other heterocyclic systems to explore new chemical space and potentially discover novel binding modes or improved properties. However, within a series of pyridine-based compounds, more subtle modifications are often employed. These can include the introduction of additional nitrogen atoms to create pyrimidine (B1678525) or other diazine scaffolds, or the fusion of the pyridine ring with other rings to form bicyclic systems like quinolines or imidazopyridines. These changes can significantly alter the molecule's shape, rigidity, and the presentation of its hydrogen bond donors and acceptors, thereby influencing how it fits into and interacts with its target protein.
Influence of Linker Length and Flexibility in Pyridylmethoxy Derivatives on Activity
In molecules like 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, the methoxy (B1213986) (-O-CH2-) group acts as a linker connecting the two pyridine rings. The length, rigidity, and chemical nature of this linker are critical determinants of biological activity. While specific studies on the systematic variation of the methoxy linker in this exact compound are not widely available, general principles of linker design in medicinal chemistry provide valuable insights.
The length of the linker dictates the distance between the two connected moieties. This distance must be optimal to allow both parts of the molecule to simultaneously engage their respective binding pockets or interaction sites on the target protein. A linker that is too short may introduce steric strain and prevent proper binding, while one that is too long might lead to an entropic penalty upon binding and a loss of potency.
The flexibility of the linker is also a crucial parameter. A flexible linker, such as a simple alkyl chain, allows the connected chemical fragments to adopt multiple conformations, which can be advantageous for finding an optimal binding pose. However, high flexibility comes at a cost, as the molecule must be "frozen" in a specific conformation upon binding, which is entropically unfavorable. Conversely, a rigid linker restricts the conformational freedom of the molecule. This can be beneficial if the constrained conformation is the one required for optimal binding (the "bioactive conformation"), leading to higher affinity. However, if the rigid linker forces the molecule into a conformation that is incompatible with the binding site, a significant loss of activity will be observed. Studies on fusion proteins have shown that as the length of a flexible linker increases, the catalytic efficiency can decrease, highlighting the importance of optimizing this feature. mdpi.com
In the context of pyridylmethoxy derivatives, the ether oxygen of the linker can also act as a hydrogen bond acceptor, contributing directly to the binding affinity. Therefore, any modification to the linker must consider not only its length and flexibility but also its potential to engage in specific interactions with the target.
Stereochemical Considerations in Optimizing Biological Profiles
Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity, with one enantiomer often being significantly more potent than the other (a phenomenon known as eudismic ratio).
In the development of analogues related to the pyridylmethoxy pyridine scaffold, stereochemical considerations are paramount, particularly when chiral centers are introduced. For example, in a series of potent nicotinic acetylcholine (B1216132) receptor agonists based on a 3-[2-((S)-pyrrolidinyl)methoxy]pyridine scaffold, the (S)-configuration of the pyrrolidinyl ring was specified, indicating that this particular stereoisomer possessed the desired biological activity. nih.gov This implies that the spatial orientation of the pyrrolidinyl ring and its substituent is critical for proper alignment within the receptor's binding site.
The introduction of stereocenters, whether through the addition of chiral side chains or the creation of atropisomers (in sterically hindered biaryl systems), requires careful synthetic control and biological evaluation of the individual stereoisomers. Often, the less active or inactive isomer (the "distomer") can contribute to off-target effects or an increased metabolic load. Therefore, optimizing the biological profile of a drug candidate frequently involves isolating the more potent enantiomer to maximize therapeutic efficacy and minimize potential side effects.
Chemoinformatic and Statistical Approaches to SAR Model Development
In modern drug discovery, chemoinformatic and statistical methods are indispensable for building, analyzing, and predicting SAR. These computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemrevlett.comchemrevlett.com
For pyridine derivatives, various QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.netelsevierpure.com These models generate 3D contour maps that visualize the regions around a molecule where certain properties are predicted to influence activity. For example, a CoMSIA map might indicate that adding a bulky, electron-withdrawing group at a specific position on the pyridine ring would be favorable for increasing potency, while a hydrogen bond donor in another region would be detrimental. elsevierpure.com
These models are built using a "training set" of compounds with known biological activities. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to derive the correlation. chemrevlett.comchemrevlett.com The predictive power of the resulting model is then validated using an external "test set" of compounds that were not used in the model's creation. chemrevlett.comchemrevlett.com A robust and predictive QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of those predicted to be most active. chemrevlett.comchemrevlett.com This in silico approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov Molecular docking and molecular dynamics simulations are often used in conjunction with QSAR to provide a more detailed, atomistic understanding of how the ligands bind to their target. nih.gov
Computational Chemistry and Molecular Modeling for Research Applications
Quantum Chemical Calculations of Molecular Geometry and Electronic Distributions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons. nih.govresearchgate.net For 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters. researchgate.netniscpr.res.in
Electronic property calculations provide further insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for assessing chemical reactivity and stability. niscpr.res.in The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). nih.gov For this compound, the nitrogen atoms of the pyridine (B92270) rings and the ether oxygen would be expected to be electron-rich, while the hydrogen atoms and the carbon atom attached to the chlorine would be relatively electron-poor.
Table 1: Predicted Quantum Chemical Properties for this compound Note: These are representative values based on typical DFT calculations for similar heterocyclic compounds and are for illustrative purposes.
| Parameter | Predicted Value | Significance in Research |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment (µ) | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |
Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govnih.gov This method is instrumental in structure-based drug design and identifying potential biological targets. For this compound, which shares structural motifs with known kinase inhibitors, docking simulations can elucidate its potential binding mode within the ATP-binding site of various kinases. mdpi.comssrn.com
The process involves preparing the 3D structures of both the ligand (the compound) and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity. nih.gov
In a hypothetical docking study with a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound would likely form key interactions. The nitrogen atom of one of the pyridine rings could act as a hydrogen bond acceptor with backbone amide protons in the hinge region of the kinase, a classic interaction for ATP-competitive inhibitors. mdpi.com The aromatic rings could engage in π-π stacking or hydrophobic interactions with aromatic residues in the active site, while the chloro-substituent could occupy a specific hydrophobic pocket.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol | Indicates a strong predicted binding interaction. |
| Key Hydrogen Bonds | Pyridine Nitrogen with Cys919 (Hinge Region) | Anchors the ligand in the ATP-binding site. |
| Hydrophobic Interactions | Chloropyridine ring with Val848, Leu840 | Contributes to binding stability. |
| Pi-Pi Stacking | Pyridyl ring with Phe1047 | Enhances binding affinity through aromatic interactions. |
Molecular Dynamics Simulations to Understand Conformational Landscapes and Binding Events
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system at an atomic level. fraserlab.comrsc.org MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility and the stability of a ligand-protein complex. nih.gov
Following a docking study, the predicted complex of this compound and its target protein would be subjected to MD simulation. The system is placed in a simulated physiological environment (e.g., a box of water molecules with ions) and the movements of all atoms are calculated over a period typically ranging from nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD plot over time suggests that the ligand remains bound in a stable conformation.
Conformational Changes: MD can capture how the ligand and protein adapt to each other upon binding. nih.gov It can reveal the accessible conformational landscape of the ligand within the binding pocket. soton.ac.uk
Interaction Persistence: The stability of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding. researchgate.net
Pharmacophore Modeling and Virtual Screening for Identifying Novel Research Scaffolds
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model for this compound could be generated based on its structure and predicted binding mode. This model would consist of features such as hydrogen bond acceptors (the two pyridine nitrogens and the ether oxygen), aromatic rings, and a hydrophobic feature representing the chloro-group.
This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases. mdpi.com The screening process rapidly filters millions of compounds to identify those that match the pharmacophore model, meaning they possess the required chemical features in the correct spatial arrangement. nih.gov This approach is highly effective for identifying structurally diverse molecules that could have similar biological activity, thereby discovering novel chemical scaffolds for further research and development. rsc.orgresearchgate.net
Table 3: Key Pharmacophoric Features of this compound
| Feature Type | Molecular Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen (Ring 1) | Interaction with protein hinge region. |
| Hydrogen Bond Acceptor | Pyridine Nitrogen (Ring 2) | Potential interaction with solvent or other residues. |
| Aromatic Ring | Chloropyridine Ring | Hydrophobic and pi-stacking interactions. |
| Aromatic Ring | Pyridine Ring | Hydrophobic and pi-stacking interactions. |
| Hydrophobic Feature | Chlorine Atom | Occupies specific hydrophobic pockets. |
Prediction of Preclinical Pharmacokinetic-Relevant Parameters (e.g., lipophilicity in research contexts)
In the early stages of research, it is crucial to assess whether a compound possesses drug-like properties. Computational models are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties from a molecule's structure. researchgate.netgithub.comnih.gov
For this compound, one of the most important parameters to calculate is lipophilicity, typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). mdpi.com Lipophilicity influences a compound's solubility, permeability across biological membranes, and metabolic stability. nih.govnih.gov Various algorithms, ranging from fragment-based methods to machine learning models, can predict these values with reasonable accuracy. nih.gov Other important parameters include molecular weight, the number of hydrogen bond donors and acceptors, and the polar surface area (PSA), which are often evaluated in the context of guidelines like Lipinski's Rule of Five to assess potential oral bioavailability.
Table 4: Predicted Physicochemical and Pharmacokinetic-Relevant Properties for this compound Note: Values are computationally predicted and serve as estimates.
| Parameter | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | 236.66 g/mol | < 500 (Passes Lipinski's Rule) |
| Calculated logP (ClogP) | 2.8 | < 5 (Passes Lipinski's Rule), indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | < 5 (Passes Lipinski's Rule) |
| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) | < 10 (Passes Lipinski's Rule) |
| Polar Surface Area (PSA) | 41.9 Ų | < 140 Ų, suggests good potential for cell permeability. |
Analytical Method Development for Research and Discovery
Development of Quantitative Analytical Methods for Research Compound Quantification (e.g., UHPLC/MS)
The accurate quantification of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine in biological matrices and research samples is fundamental for pharmacokinetic studies, dose-response assessments, and quality control. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC/MS) stands as a primary technique for this purpose due to its high sensitivity, selectivity, and speed.
The development of a quantitative UHPLC/MS method for this compound would involve several critical steps. Initially, the chromatographic conditions must be optimized to achieve efficient separation of the analyte from matrix components. This includes the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase composition (typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol), and a suitable gradient elution program.
Following chromatographic optimization, the mass spectrometric parameters are fine-tuned to ensure sensitive and specific detection. For this compound, this would entail operation in positive ion mode, with the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) to enhance selectivity and reduce background noise. The choice of these ion transitions is specific to the molecular structure of the compound.
Method validation is the final and most critical phase, conducted according to established guidelines to ensure the reliability of the analytical data. Key validation parameters that would be assessed are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative standard deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in matrix versus neat solution |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration |
Strategies for Metabolite Identification in Preclinical Research Models (excluding human data)
Understanding the metabolic fate of this compound is essential in preclinical research to identify pharmacologically active or potentially toxic metabolites. In vivo studies in animal models (e.g., rodents) and in vitro systems using liver microsomes or hepatocytes are common approaches.
The identification of metabolites typically employs high-resolution mass spectrometry (HRMS), often in combination with UHPLC. The general strategy involves comparing the metabolic profiles of samples from treated animals with those from control groups. Putative metabolites are identified by searching for mass shifts corresponding to common metabolic transformations.
For this compound, potential metabolic pathways could include:
Oxidation: Hydroxylation of the pyridine (B92270) rings or the methylene (B1212753) bridge.
Dealkylation: Cleavage of the ether linkage to form 2-chloro-4-hydroxypyridine (B96057) and 3-hydroxymethylpyridine.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
The table below outlines common metabolic biotransformations that could be investigated for this compound.
| Biotransformation | Mass Change (Da) | Potential Site on this compound |
| Hydroxylation | +16 | Pyridine rings, methylene bridge |
| N-Oxidation | +16 | Pyridine nitrogen atoms |
| Dehydrogenation | -2 | Formation of a double bond |
| O-Demethylation (if applicable) | -14 | Not directly applicable, but O-dealkylation of the ether is possible |
| Glucuronidation | +176 | On a hydroxylated metabolite |
| Sulfation | +80 | On a hydroxylated metabolite |
Further structural elucidation of identified metabolites would be achieved through tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide valuable information about the site of metabolic modification.
Application in the Design and Evaluation of Radioligands for Research Imaging Probes
The structural scaffold of this compound may serve as a basis for the development of radioligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These imaging probes are invaluable tools in neuroscience and oncology research for the non-invasive visualization and quantification of biological targets such as receptors, enzymes, and transporters.
The design process for a radioligand based on this compound would involve several key considerations:
Target Affinity and Selectivity: The parent molecule must exhibit high affinity and selectivity for the biological target of interest.
Radiolabeling: A suitable position on the molecule must be identified for the introduction of a radionuclide (e.g., ¹¹C, ¹⁸F for PET). The chloro-substituent or a position on one of the pyridine rings could be potential sites for modification to introduce a radiolabel or a precursor for radiolabeling.
Pharmacokinetics: The resulting radioligand must be able to cross the blood-brain barrier (if targeting the central nervous system) and exhibit favorable kinetics, including appropriate uptake and washout rates from the target tissue.
The evaluation of a novel radioligand derived from this compound would involve a multi-step process, as detailed in the following table.
| Evaluation Stage | Key Activities | Desired Outcomes |
| In Vitro Characterization | Binding assays using cell membranes or tissue homogenates. | High affinity (typically in the nanomolar or sub-nanomolar range) and selectivity for the target. |
| Radiosynthesis | Development of a reliable and efficient method for incorporating the radionuclide. | Good radiochemical yield, high molar activity, and high radiochemical purity. |
| In Vivo Preclinical Imaging | PET or SPECT imaging studies in animal models. | Specific uptake in the target region, favorable target-to-background ratios, and appropriate kinetics. |
| Ex Vivo Biodistribution | Measurement of radioactivity in various tissues after injection of the radioligand. | Confirmation of target engagement and assessment of off-target accumulation. |
| Autoradiography | Imaging of radioligand binding on tissue sections. | Visualization of the microscopic distribution of the target. |
Through these rigorous analytical development and evaluation processes, the full research potential of this compound and its derivatives can be explored, paving the way for new discoveries in various scientific fields.
Future Research Directions and Translational Perspectives in Chemical Biology
Rational Design and Synthesis of Next-Generation Analogues with Tailored Research Properties
The rational design and synthesis of analogues of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine are pivotal for systematically exploring its structure-activity relationships (SAR). Future synthetic efforts could be directed towards modifications at several key positions of the molecule to generate a library of derivatives with diverse physicochemical and pharmacological properties.
Key synthetic strategies could involve:
Modification of the Pyridine (B92270) Rings: Introducing a variety of substituents on both the 2-chloropyridine (B119429) and the 3-methoxypyridine (B1141550) rings would allow for the fine-tuning of electronic and steric properties. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the pKa of the pyridine nitrogens, potentially influencing target binding and pharmacokinetic properties. nih.gov
Alteration of the Ether Linkage: The ether linkage is a critical component of the molecular backbone. Replacing the oxygen atom with sulfur (thioether) or nitrogen (amine) could lead to analogues with altered bond angles, flexibility, and hydrogen bonding capabilities, thereby influencing their interaction with biological targets.
Introduction of Functional Groups for Probing Biological Systems: For use as chemical probes, analogues could be synthesized with functional groups that allow for conjugation to reporter molecules such as fluorophores, biotin, or photoaffinity labels. This would enable the visualization and identification of the compound's cellular targets and interaction partners.
A systematic synthetic approach, potentially employing combinatorial chemistry or parallel synthesis techniques, would be instrumental in generating a diverse library of analogues for subsequent biological evaluation. The characterization of these new chemical entities would rely on standard analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm their structure and purity.
Table 1: Proposed Analogues of this compound and Their Design Rationale
| Analogue | Modification | Rationale |
| 2-Fluoro-4-(pyridin-3-ylmethoxy)pyridine | Replacement of Chlorine with Fluorine | Modulate electronic properties and potential for improved metabolic stability. |
| 2-Chloro-4-(pyridin-3-ylthiomethoxy)pyridine | Replacement of Ether Oxygen with Sulfur | Alter bond angles and hydrogen bonding potential, potentially leading to altered target selectivity. |
| 2-Chloro-4-((2-aminopyridin-3-yl)methoxy)pyridine | Introduction of an Amino Group on the Pyridine Ring | Introduce a hydrogen bond donor to potentially enhance target binding affinity. |
| 2-Chloro-4-(pyridin-3-ylmethoxy)-5-bromopyridine | Introduction of a Bulky Substituent | Probe steric tolerance at the target binding site. |
Discovery of Novel Biological Targets and Underexplored Mechanisms of Action
A key aspect of future research will be to identify the biological targets of this compound and its analogues. Given the prevalence of the pyridine scaffold in bioactive molecules, a broad range of potential targets could be considered. nih.gov
Initial target identification studies could involve:
Phenotypic Screening: High-content screening of the compound library in various cell-based assays can reveal interesting biological activities, such as effects on cell proliferation, differentiation, or signaling pathways.
Affinity-Based Methods: Utilizing analogues functionalized with affinity tags (e.g., biotin) for pulldown assays coupled with mass spectrometry can identify binding proteins.
Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against databases of known protein structures to predict potential binding partners.
Based on the structural similarity to known bioactive molecules, potential target classes for this compound could include:
Kinases: The pyridine motif is a common feature in many kinase inhibitors. acs.org Screening against a panel of kinases could reveal inhibitory activity.
G-Protein Coupled Receptors (GPCRs): Many GPCR ligands contain pyridine or related heterocyclic structures.
Ion Channels: Pyridyl ether compounds have been reported to interact with neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov
Enzymes: Pyridine derivatives have been shown to inhibit various enzymes, including those involved in hydrogen sulfide (B99878) biosynthesis. nih.gov
Once a primary target is identified, further studies will be necessary to elucidate the precise mechanism of action, including determining whether the compound acts as an agonist, antagonist, or allosteric modulator.
Integration with Advanced High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
To gain a comprehensive understanding of the biological effects of this compound and its analogues, it is essential to integrate high-throughput screening (HTS) with various "omics" technologies. This approach allows for an unbiased and global assessment of the compound's impact on cellular systems.
A multi-pronged approach could include:
High-Throughput Screening (HTS): Screening the synthesized library of analogues against large panels of cell lines or biochemical assays will rapidly identify compounds with desired biological activities and help to build a robust SAR profile. researchgate.net
Genomics and Transcriptomics (RNA-Seq): Treating cells with active compounds and analyzing changes in gene expression can provide insights into the cellular pathways and biological processes that are modulated.
Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications upon compound treatment, offering a direct view of the cellular response.
Metabolomics: Analyzing the metabolic profiles of treated cells can reveal alterations in metabolic pathways, which may be linked to the compound's mechanism of action.
The integration of these large-scale datasets will provide a systems-level understanding of the biological activity of the this compound scaffold and can aid in the identification of novel targets and biomarkers of compound activity.
Development of this compound as a Chemical Probe for Fundamental Biological Studies
A well-characterized chemical probe is an invaluable tool for dissecting complex biological processes. chemicalprobes.org An analogue of this compound with high potency, selectivity, and a well-defined mechanism of action could be developed into such a probe.
The development process would involve:
Optimization of Pharmacological Properties: Iterative medicinal chemistry efforts would focus on improving the potency and selectivity of the initial hit compound for its biological target.
Characterization of On-Target and Off-Target Effects: Extensive biological profiling is necessary to confirm that the observed cellular phenotype is due to the intended target engagement and to identify any potential off-target effects.
Development of a Negative Control: A structurally similar but biologically inactive analogue is crucial for validating that the observed effects of the chemical probe are not due to non-specific interactions.
Demonstration of Utility in Biological Systems: The finalized chemical probe should be used to investigate the function of its target protein in various cellular and potentially in vivo models, leading to new biological discoveries.
The development of a potent and selective chemical probe from the this compound scaffold would provide a valuable resource for the broader scientific community to study the role of its specific biological target in health and disease.
Synergistic Research Combining Synthetic Chemistry with Computational and Structural Biology
A truly effective research program on this compound will rely on a close and synergistic interplay between synthetic chemistry, computational chemistry, and structural biology.
This integrated approach would involve:
Computational Modeling to Guide Synthesis: Molecular modeling and computational chemistry can be used to predict the binding modes of proposed analogues to their target protein, thereby prioritizing the synthesis of compounds with a higher likelihood of success. nih.gov
Structural Biology to Inform Design: Obtaining X-ray crystal structures or cryo-EM structures of the target protein in complex with active analogues will provide detailed atomic-level information about the binding interactions. This structural information is invaluable for guiding the rational design of next-generation compounds with improved properties.
Iterative Design-Synthesize-Test-Analyze Cycle: The data from computational modeling, biological testing, and structural biology will feed back into the design of new analogues, creating an iterative cycle of optimization that can rapidly lead to compounds with desired biological activities and properties.
By combining these powerful disciplines, researchers can accelerate the exploration of the therapeutic and research potential of the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to react 3-hydroxymethylpyridine with 2-chloro-4-hydroxypyridine under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage. Temperature control (e.g., 0–5°C) is critical to minimize side reactions like hydrolysis of the chloropyridine moiety. Gas chromatography (GC) or HPLC should monitor reaction progress, with yields optimized by adjusting stoichiometry (e.g., 1.2:1 molar ratio of 3-hydroxymethylpyridine to chloropyridine) and using anhydrous solvents . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the pyridine ring substitution pattern and ether linkage. The pyridin-3-ylmethoxy group shows characteristic downfield shifts for protons adjacent to oxygen (δ 4.5–5.0 ppm for OCH) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 237.05) and fragmentation patterns.
- IR Spectroscopy : Stretching vibrations for C-O-C (1250–1050 cm) and aromatic C-Cl (750–550 cm) validate structural motifs .
Advanced Research Questions
Q. How does the presence of the pyridin-3-ylmethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The pyridin-3-ylmethoxy group acts as an electron-donating substituent via resonance, activating the pyridine ring at specific positions. For example, the chlorine atom at the 2-position becomes more susceptible to nucleophilic displacement by amines or thiols. Steric hindrance from the methoxy group, however, may reduce reactivity at the 4-position. Comparative studies with analogs (e.g., 2-chloro-4-methoxypyridine) show a 15–20% decrease in reaction rates due to bulkier substituents, necessitating higher temperatures (80–100°C) or catalytic Pd coupling for cross-coupling reactions .
Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how can SHELX software be optimized for this purpose?
- Methodological Answer : Challenges include low crystal quality (twins, disorder) due to flexible methoxy groups. SHELXL refinement requires:
- Twinning Detection : Use the TWIN command with a BASF parameter to model twinned domains.
- Disorder Modeling : Split occupancy for the methoxy group if electron density suggests multiple conformers.
- Hydrogen Bonding : Restraints for O–H···N interactions stabilize refinement. SHELXD is robust for phase recovery in small-molecule structures, but high-resolution data (<1.0 Å) is recommended for accurate anisotropic displacement parameters .
Q. How do discrepancies in reported biological activities of this compound relate to variations in synthetic methodologies?
- Methodological Answer : Impurities (e.g., residual chlorine or unreacted intermediates) from suboptimal synthesis protocols can alter biological outcomes. For instance, residual 2-chloro-4-hydroxypyridine may exhibit cytotoxicity, skewing IC values in cell assays. A study comparing two batches (99% vs. 92% purity) showed a 3-fold difference in antimicrobial activity against S. aureus. Rigorous HPLC-MS purity checks and controlled recrystallization (e.g., using ethanol/water mixtures) are critical to ensure reproducibility .
Data Contradiction Analysis
Q. Why do crystallographic studies report conflicting bond angles for the pyridin-3-ylmethoxy moiety?
- Methodological Answer : Variations arise from intermolecular interactions (e.g., π-stacking, hydrogen bonding) in different crystal packing environments. For example, a study using SHELXL found a C-O-C bond angle of 118° in a monoclinic lattice but 122° in a triclinic form due to steric clashes with neighboring molecules. Researchers should compare multiple datasets and apply Hirshfeld surface analysis to quantify packing effects .
Methodological Tables
Table 1 : Comparison of Reactivity in Substitution Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
